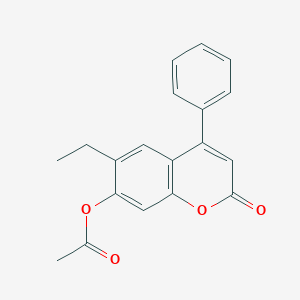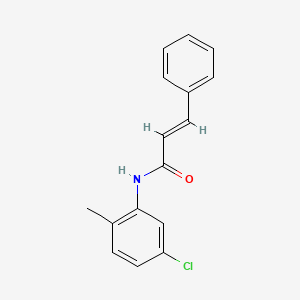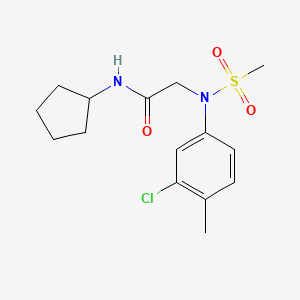
6-bromo-3-chloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3-chloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide is a compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of 6-bromo-3-chloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide is not fully understood. However, it has been proposed that the compound exerts its anti-cancer activity by inducing apoptosis in cancer cells. The anti-inflammatory activity of the compound is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines. The anti-microbial activity of the compound is thought to be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits low toxicity and is well-tolerated in vivo. The compound has been found to have a good pharmacokinetic profile, with a half-life of approximately 6 hours. The compound has also been found to be stable under physiological conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-bromo-3-chloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide in lab experiments include its low toxicity, good pharmacokinetic profile, and stability under physiological conditions. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
There are several future directions for the research on 6-bromo-3-chloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide. These include:
1. Further investigation of the compound's anti-cancer activity and its potential application in the treatment of various types of cancer.
2. Exploration of the compound's anti-inflammatory activity and its potential application in the treatment of inflammatory diseases.
3. Investigation of the compound's anti-microbial activity and its potential application in the development of new antimicrobial agents.
4. Development of new synthetic routes for the compound that are more cost-effective and scalable.
5. Investigation of the compound's potential application in the treatment of Alzheimer's disease.
In conclusion, 6-bromo-3-chloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide is a compound that has shown potential therapeutic properties in scientific research. The compound exhibits anti-cancer, anti-inflammatory, and anti-microbial activities and has a good pharmacokinetic profile. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 6-bromo-3-chloro-N'-(2-thienylmethylene)-1-benzothiophene-2-carbohydrazide involves the reaction of 6-bromo-3-chlorobenzothiophene-2-carbohydrazide with 2-thienylcarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. The compound has also been investigated for its potential application in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
6-bromo-3-chloro-N-[(E)-thiophen-2-ylmethylideneamino]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2OS2/c15-8-3-4-10-11(6-8)21-13(12(10)16)14(19)18-17-7-9-2-1-5-20-9/h1-7H,(H,18,19)/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCNSUJVSKALAW-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)C2=C(C3=C(S2)C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)C2=C(C3=C(S2)C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(1-ethylpropyl)amino]sulfonyl}benzoic acid](/img/structure/B5872895.png)
![3-(4-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5872918.png)
![N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5872929.png)
![3-bromobenzaldehyde [5-(allylthio)-4H-1,2,4-triazol-3-yl]hydrazone](/img/structure/B5872934.png)
![N-(2-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5872940.png)

![N-(3,4-dichlorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5872953.png)
![N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5872955.png)

![2-(2-chlorophenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5872971.png)
![N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzenesulfonamide](/img/structure/B5872983.png)


![1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-benzimidazole](/img/structure/B5872998.png)